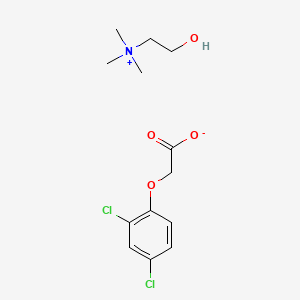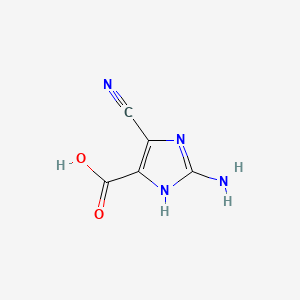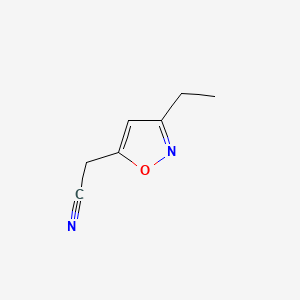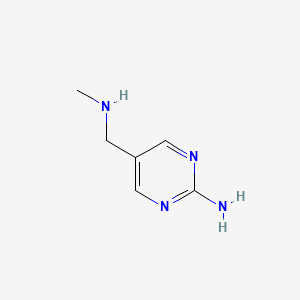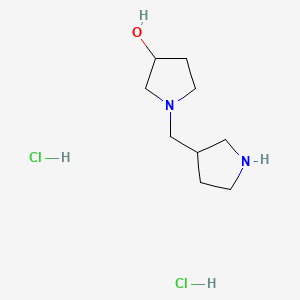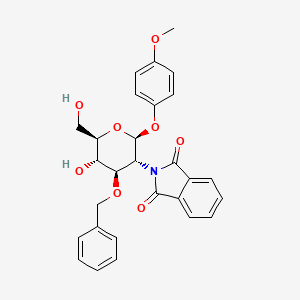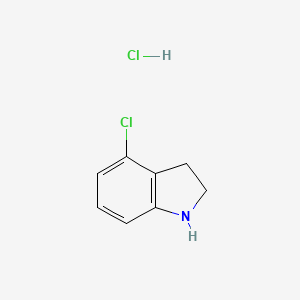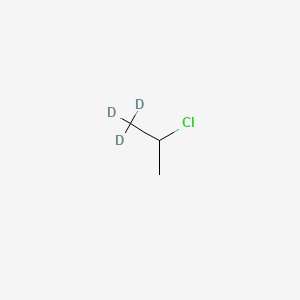
2-Chloropropane-1,1,1-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Reductive Dechlorination in Agricultural Practices
2-Chloropropane-1,1,1-D3, commonly referenced in the context of chloropicrin and 1,3-dichloropropene, is extensively used in agricultural production to control soilborne pests. Research highlights the interaction of these chlorinated fumigants with hydrogen sulfide species in anoxic aqueous solutions, leading to reductive dechlorination. This process transforms chloropicrin into dichloro- and chloronitromethane, while 1,3-dichloropropene undergoes nucleophilic substitution reactions, substituting chlorine with sulfur nucleophiles to form mercaptans. This study emphasizes the significant influence of pH on these reactions and the environmental implications of the organic sulfur products formed, guiding the development of alternative fumigation practices and integrated application of sulfur-containing fertilizers (Zheng et al., 2006).
Analytical Methods in Food Packaging
An improved method for determining chloropropanols in paperboard food packaging was developed, focusing on 3-chloro-1,2-propanediol (3-MCPD) and 1,3-dichloropropanol (1,3-DCP). The method encompasses aqueous extraction, derivatisation, and GC-MS analysis. This method aids in guiding product development for wet-strength resins with reduced chloropropanol content and facilitates risk assessments by calculating the virtual safe dose (VSD) (Mezouari et al., 2015).
Safety And Hazards
Direcciones Futuras
While specific future directions for 2-Chloropropane-1,1,1-D3 are not mentioned in the search results, a related compound, 3-chloropropane-1,2-diol ester (3-MCPDE), is being studied for reduction using green nanomaterials . This could potentially pave the way for future research into the effects of green immobilization and their interactions for 3-MCPD reduction, which can impact the food industry .
Propiedades
IUPAC Name |
2-chloro-1,1,1-trideuteriopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYZAYCEDJDHCC-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloropropane-1,1,1-D3 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

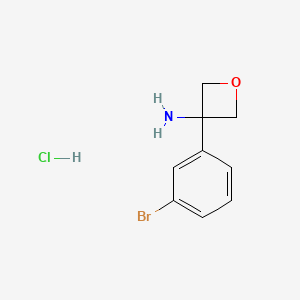
![N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B594885.png)
